Ammonium gluconate

Description

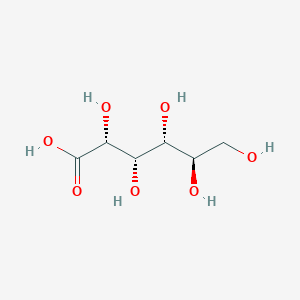

D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.

Commonly found in salts with sodium and calcium. Gluconic acid or gluconate is used to maintain the cation-anion balance on electrolyte solutions.

Gluconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Gluconic acid is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.

Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.

Gluconic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Ammonium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium gluconate, the ammonium salt of gluconic acid, is a compound with diverse applications in the food, agricultural, and pharmaceutical industries. Its utility is intrinsically linked to its distinct physicochemical properties. This technical guide provides an in-depth overview of these properties, offering quantitative data, general experimental methodologies, and a visualization of its behavior in aqueous solutions.

Core Physicochemical Properties

This compound is a white, crystalline solid, often appearing as needles or a powder, with a faint odor of ammonia.[1][2] It is known to be unstable to light, turning yellow upon exposure.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.

| Property | Value | Notes and References |

| Molecular Formula | C₆H₁₅NO₇ | [1][2] |

| Molecular Weight | 213.19 g/mol | [1] |

| Appearance | White crystalline solid (needles or powder) | [1][2][3] |

| Odor | Weak ammonia odor | [1][2][4] |

| Melting Point | 113 - 118 °C | [3] |

| Solubility in Water | 31.6 g/100 mL at 25 °C | [1][3] |

| Solubility in Other Solvents | Slightly soluble in alcohol; practically insoluble in most organic solvents. | [1][2][3] |

| pH of Aqueous Solution | > 7.0 | Solutions are basic due to the formation of hydroxide ions.[1][2][4][5] |

| Specific Optical Rotation | +11.6° in water | [1][2] |

| Stability | Turns yellow on exposure to light. Decomposes on steaming to form ammonia and gluconic acid. | [1][2] |

| pKa (Ammonium Ion) | 9.25 | The ammonium ion (NH₄⁺) is the conjugate acid of ammonia. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are typically employed.[1][2][3][4]

Determination of Melting Point (General Protocol based on OECD 102)

The melting point of this compound can be determined using the capillary method.

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm.

-

Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1 °C/min) near the expected melting point.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.

-

For accuracy, the determination is typically performed in triplicate.

-

Determination of Solubility in Water (General Protocol based on OECD 105)

The flask method is a common procedure for determining the water solubility of a substance like this compound.

-

Apparatus: A constant temperature water bath, a stirring device, and analytical equipment for quantifying the concentration of the dissolved substance are required.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of deionized water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) to facilitate the dissolution process until equilibrium is reached. The time to reach equilibrium should be determined in preliminary tests.

-

Once equilibrium is achieved, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant saturated solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.

-

The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method (e.g., chromatography, titration).

-

The solubility is then expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).

-

Chemical Behavior in Aqueous Solution

This compound is the salt of a weak acid (gluconic acid) and a weak base (ammonia). In an aqueous solution, it dissociates into ammonium (NH₄⁺) and gluconate (C₆H₁₁O₇⁻) ions.[6] The ammonium ion can further exist in a pH-dependent equilibrium with ammonia (NH₃).[6] This equilibrium is responsible for the basic nature of this compound solutions.

Dissociation and Hydrolysis

The following diagram illustrates the dissociation and subsequent hydrolysis reactions of this compound in an aqueous solution.

Caption: Dissociation of this compound in water.

This equilibrium demonstrates the release of ammonium and gluconate ions upon dissolution. The subsequent hydrolysis of the ammonium ion contributes to the overall pH of the solution.

Conclusion

The physicochemical properties of this compound, particularly its high water solubility and basic nature in solution, are fundamental to its functionality in various applications. This guide provides essential data and a conceptual framework for professionals working with this versatile compound, facilitating its effective use in research, development, and formulation.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. This compound | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 19222-41-4 | Benchchem [benchchem.com]

Ammonium gluconate synthesis from gluconic acid and ammonia.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for ammonium gluconate, a compound of interest for its applications in various fields, including agriculture and pharmaceuticals.[1] The synthesis primarily involves the neutralization of gluconic acid with ammonia. The gluconic acid itself can be produced through several methods, including fermentation, enzymatic catalysis, and chemical oxidation of glucose.[1][2] This document details the experimental protocols for these synthetic pathways, presents quantitative data in a structured format, and visualizes the workflows for enhanced clarity.

Core Synthesis Principles

This compound (C₆H₁₅NO₇) is the ammonium salt of D-gluconic acid.[2] Its synthesis is fundamentally an acid-base neutralization reaction. The versatility of this compound stems from the properties of the gluconate anion, which possesses excellent chelating capabilities.[2] The primary methods for its production revolve around the initial synthesis of gluconic acid, followed by its reaction with a source of ammonia.[1]

The main pathways for producing gluconic acid for subsequent conversion to this compound are:

-

Direct Chemical Synthesis: Neutralization of commercially available gluconic acid.

-

Biotechnological Fermentation: Utilization of microorganisms, such as Aspergillus niger, to convert glucose into gluconic acid.[3]

-

Enzymatic Oxidation: The use of enzymes like glucose oxidase to catalyze the oxidation of glucose.[4]

-

Catalytic Oxidation: Chemical oxidation of glucose using catalysts, such as palladium.[3]

Experimental Protocols

This section details the methodologies for the key synthesis routes of this compound.

Direct Neutralization of Gluconic Acid with Ammonia

This is the most straightforward method, involving the direct reaction of gluconic acid with an ammonia source.

Protocol 1: Using Liquefied Ammonia

-

Reactants: 50% (w/v) gluconic acid solution, liquefied ammonia.[3]

-

Apparatus: A glass-lined steel reactor equipped with a stirrer.[2][3]

-

Procedure:

-

Charge the reactor with the 50% gluconic acid solution.[3]

-

Slowly feed liquefied ammonia into the reactor while maintaining a stirring speed of 40-60 rpm.[3]

-

Control the reaction temperature between 30-50°C.[3]

-

Monitor the pH of the reaction mixture. The reaction is considered complete when the pH reaches 8.0.[3]

-

The resulting solution is then concentrated under a vacuum to a density of 1.30-1.40 g/mL to induce crystallization.[3]

-

The crystals are then cooled, dried in an oven, and packaged.[3] For industrial applications not requiring a crystalline product, the concentrated solution can be spray-dried.[3]

-

Protocol 2: Using Ammonium Hydroxide Solution

-

Reactants: ~50% gluconic acid solution, 35% ammonium hydroxide solution.[5]

-

Apparatus: A closed reaction vessel with continuous stirring.[5]

-

Procedure:

-

Add a 35% ammonium hydroxide solution to the ~50% gluconic acid solution. A 10% molar excess of the ammonium solution is used.[5]

-

The vessel is closed and the solution is stirred continuously for 24 hours at room temperature.[5]

-

To decolorize the solution, which can occur due to the presence of oxygen, activated carbon is added and subsequently filtered out.[5]

-

The purified solution is then evaporated at room temperature over several days to allow for the crystallization of this compound.[5]

-

The resulting crystals are dried and stored in a desiccator.[5]

-

Chemo-Enzymatic Synthesis from Glucose

This method utilizes the enzymatic oxidation of glucose to gluconic acid, which is then neutralized in situ with ammonium hydroxide. This process can achieve high conversion rates, with yields stoichiometrically equivalent to 99% of the utilized glucose.[4]

-

Reactants: Glucose solution (e.g., 50% w/v), glucose oxidase, catalase, ammonium hydroxide solution (5-30% v/v), and compressed air.[4]

-

Apparatus: A bioreactor equipped with an agitator, sparger, and controllers for pH and temperature.[4]

-

Procedure:

-

A solution containing glucose oxidase and catalase is prepared in the bioreactor.[4][6]

-

A 50% (w/v) glucose solution is fed into the reactor at a constant rate to maintain a residual glucose concentration of approximately 5% (w/v).[4]

-

The reaction mixture is continuously sparged with air at a rate of 3 volumes of air per volume of liquid per minute (vvm) and stirred.[4]

-

The pH of the reaction mixture is maintained between 5.5 and 6.5 by the controlled addition of a 5-30% (v/v) ammonium hydroxide solution.[4] This neutralization facilitates the formation of this compound.[4][6]

-

The reaction temperature is maintained between 15-25°C.[4]

-

The product stream, containing this compound, is continuously removed from the reactor.[4]

-

Purification: The this compound is separated from the enzymes using an ultrafiltration unit with a molecular weight cut-off between 300 and 100,000.[2][4] The smaller this compound molecules pass through the membrane, while the larger enzyme molecules are retained and recycled back to the reactor.[4][6]

-

The purified this compound solution is then crystallized to isolate the final product. Any residual glucose is separated during this crystallization step.[2][4]

-

Fermentation and Neutralization

This method involves the fermentation of glucose to produce gluconic acid, followed by neutralization.

-

Reactants: Glucose (or starch hydrolysate), Aspergillus niger, liquefied ammonia.[3]

-

Procedure:

-

A glucose solution is fermented using the microorganism Aspergillus niger.[3]

-

The resulting gluconic acid-rich fermentation broth is then directly neutralized with liquefied ammonia.[3]

-

The neutralized solution undergoes downstream processing, including extraction, crystallization, and drying to yield this compound.[3]

-

Catalytic Oxidation of Glucose

This process involves the chemical oxidation of glucose using a catalyst, followed by neutralization.

-

Reactants: Glucose solution (20-35%), palladium catalyst, air, liquefied ammonia.[3]

-

Apparatus: A stainless steel gas-liquid reactor.[3]

-

Procedure:

-

A 20-35% glucose solution is introduced into the reactor containing a palladium catalyst.[3]

-

Clean air is bubbled through the solution to effect the oxidation of glucose to gluconic acid.[3]

-

Liquefied ammonia is fed into the reactor simultaneously to neutralize the newly formed gluconic acid.[3]

-

The reaction conditions and subsequent extraction methods are similar to those described in the direct neutralization protocol (Protocol 1).[3]

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described synthesis protocols.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Direct Neutralization (Liquefied NH₃) | Chemo-Enzymatic Synthesis | Catalytic Oxidation | Direct Neutralization (NH₄OH) |

| Primary Reactants | 50% Gluconic Acid, Liquefied Ammonia | 50% Glucose, Glucose Oxidase, Catalase, NH₄OH | 20-35% Glucose, Palladium Catalyst, Air, Liquefied NH₃ | ~50% Gluconic Acid, 35% NH₄OH |

| Temperature | 30-50°C[3] | 15-25°C[4] | Not specified | Room Temperature[5] |

| pH | Final pH 8.0[3] | 5.5 - 6.5[2][4] | Not specified | Not specified |

| Stirring Speed | 40-60 rpm[3] | Agitation[4] | Not specified | Continuous stirring[5] |

| Reaction Time | Not specified | 122 hours (continuous)[4] | Not specified | 24 hours[5] |

Table 2: Product Specifications and Yields

| Parameter | Chemo-Enzymatic Synthesis | Direct Neutralization (Liquefied NH₃) |

| Product Form | Crystalline solid[4] | Crystalline solid or spray-dried powder[3] |

| Purity | Substantially pure preparation[4][6] | Not specified |

| Yield | Stoichiometrically equivalent to 99% of utilized glucose[4] | Not specified |

| Final Solution Density | Not applicable | 1.30-1.40 g/mL (before crystallization)[3] |

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can identify the functional groups present, while Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the molecular structure.[2]

-

Chromatography: Thin-layer chromatography (TLC) can be used to confirm the presence of the gluconate anion. A standard protocol involves using a solvent system of ethanol, water, ammonium hydroxide, and ethyl acetate (50:30:10:10) on a silica gel plate.[7]

-

X-ray Diffraction: X-ray powder diffraction can be used to characterize the crystalline structure of the final product.[5]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis and purification processes.

Caption: Workflow for Direct Neutralization Synthesis.

Caption: Chemo-Enzymatic Synthesis and Purification Workflow.

Caption: Overview of this compound Synthesis Pathways.

References

- 1. Buy this compound | 19222-41-4 [smolecule.com]

- 2. This compound | 19222-41-4 | Benchchem [benchchem.com]

- 3. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]

- 4. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. US20020127665A1 - Production of gluconate salts - Google Patents [patents.google.com]

- 7. X3860E [fao.org]

CAS number 19222-41-4 experimental properties.

An In-depth Technical Guide on the Experimental Properties of Ammonium Gluconate (CAS Number: 19222-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental properties of this compound (CAS No. 19222-41-4). The information is compiled from various scientific sources to support research, development, and application activities.

Chemical and Physical Properties

This compound is the ammonium salt of D-gluconic acid.[1][2] It presents as a white crystalline solid, often in the form of needles, and is known to be soluble in water.[3][4][5] The commercial product is sometimes available as a 50% aqueous solution which appears as a colorless to light yellow, clear syrupy liquid.[2] Upon exposure to light, it may turn yellow.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO₇ | [4] |

| Molecular Weight | 213.19 g/mol | [5] |

| Appearance | White crystalline powder/needles; Colorless to light yellow clear syrupy liquid (50% aq. solution) | [2][3][4] |

| Odor | Weak ammonia odor | [4] |

| Solubility in Water | 31.6 g/100 mL at 25 °C; 42.7 lbs/100 lbs of water at 77°F | [1][3] |

| Solubility in Organic Solvents | Slightly soluble in alcohol; practically insoluble in most organic solvents | [3][4] |

| Melting Point | 154 °C (decomposes) | [6] |

| Specific Optical Rotation | +11.6° in water | [3][4][5] |

| Density | >1 g/cm³ at 20°C | [1] |

| pH | Solutions have a pH greater than 7.0 | [3][4][5][7] |

Experimental Protocols

Synthesis of this compound

Method 1: Neutralization of Gluconic Acid

A common method for synthesizing this compound involves the direct reaction of gluconic acid with ammonia.[3][8]

-

Materials: 50% Gluconic acid solution, Liquid ammonia.

-

Apparatus: Glass-lined steel reaction vessel with a stirrer.

-

Procedure:

-

A 50% solution of gluconic acid (density 1.24 g/mL at 25°C) is placed in the reaction vessel.[8]

-

Liquid ammonia is slowly introduced into the vessel while maintaining a stirring speed of 40-60 rpm.[8]

-

The reaction temperature is controlled between 30-50 °C.[8]

-

The addition of ammonia continues until the pH of the reaction mixture reaches 8.0.[8]

-

The resulting solution is then subjected to vacuum concentration to a density of 1.30-1.4 g/mL.[8]

-

The concentrated solution is cooled to induce crystallization.[8]

-

The crystals are dried in an oven and subsequently packaged.[8]

-

Method 2: Enzymatic Production and Neutralization

This method utilizes enzymes to produce gluconic acid from glucose, which is then neutralized.[9]

-

Materials: Glucose solution (50% w/v), Glucose oxidase, Catalase, Ammonium hydroxide solution (5-30% v/v).

-

Apparatus: Bioreactor with agitator, air sparging system, pH controller, and ultrafiltration unit.

-

Procedure:

-

A preparation of glucose oxidase and catalase is placed in the bioreactor.[9]

-

A 50% (w/v) glucose solution is fed into the reactor at a constant rate to maintain a residual glucose concentration of about 5% (w/v).[9]

-

The reaction mixture is continuously stirred and sparged with air at 3 volumes of air per volume of mixture per minute (vvm).[9]

-

The pH of the mixture is maintained between 5.5 and 6.5 by the controlled addition of a 5-30% (v/v) ammonium hydroxide solution.[9]

-

The reaction temperature is kept between 15-25°C.[9]

-

A portion of the reaction mixture is continuously removed and subjected to ultrafiltration to separate the this compound from the enzymes.[9]

-

The purified this compound solution can then be crystallized.[9]

-

X-ray Powder Diffraction (XRPD) Analysis

-

Sample Preparation: Crystals of ammonium D-gluconate were synthesized by adding a 35% ammonium solution to a ~50% gluconic acid solution, followed by purification with activated carbon and slow evaporation at room temperature. The resulting crystals were dried and stored in a desiccator.[10]

-

Instrumentation: A Siemens D-501 automated diffractometer with a Cu target (λ = 1.5406 Å) operated at 40 kV and 40 mA was used. The instrument was equipped with a diffracted beam graphite monochromator, a 1° divergence slit, a 0.05° receiving slit, and a scintillation counter. A sample spinner was utilized.[10]

-

Data Collection: The sample was step-scanned from 3° to 90° 2θ with a step size of 0.03°.[10]

Agricultural Application: Mitigation of Salt Stress in Maize Seedlings

-

Objective: To investigate the effect of exogenous this compound on the growth, ion flux, and antioxidant enzyme activity of maize seedlings under NaCl stress.[11]

-

Experimental Setup:

-

Maize seeds are sterilized and germinated.

-

Seedlings are subjected to various concentrations of NaCl to induce salt stress.

-

Treatment groups receive this compound (AG), while control groups may receive no treatment or a different nitrogen source like ammonium carbonate (AC) for comparison.[11]

-

-

Parameters Measured:

-

Growth: Primary root length, number of lateral roots, average root diameter, and root activity.[11]

-

Biochemical Markers: Chlorophyll content, and the activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD).[11][12]

-

Stress Indicators: Malondialdehyde (MDA) content as a measure of lipid peroxidation.[12]

-

Agricultural Application: Enhancement of Seed Germination

-

Objective: To evaluate the effect of this compound on the germination rate of crop seeds, particularly under salt stress conditions.[12]

-

Experimental Protocol:

-

Crop seeds (e.g., corn) are disinfected (e.g., with 3% H₂O₂ for 10 minutes), rinsed with distilled water, and soaked for 12 hours.[12]

-

Seeds are placed in petri dishes with filter paper moistened with either a control solution (e.g., distilled water) or a solution containing this compound at various concentrations, with or without NaCl.[12]

-

The petri dishes are kept in a controlled environment (e.g., a growth chamber).

-

The germination rate and germination index are recorded over a set period.[13]

-

Biological Activity and Signaling Pathways

This compound has shown significant biological activity, particularly in agricultural applications where it can act as a biostimulant.[2]

Mitigation of Salt Stress in Maize

Under conditions of high salinity, which typically cause stunted growth and reduced crop yield, this compound has been shown to improve the resilience of maize seedlings.[11][14] The proposed mechanism involves several physiological and biochemical changes:

-

Reduced Sodium Uptake: Treatment with this compound leads to a lower accumulation of Na⁺ ions in the plant tissues.[11][12] This is a critical mechanism for plant survival under salt stress, as high intracellular Na⁺ is toxic.[14]

-

Enhanced Antioxidant Defense: Salt stress induces the production of reactive oxygen species (ROS), leading to oxidative damage.[15] this compound treatment increases the activity of key antioxidant enzymes like catalase (CAT) and peroxidase (POD).[11][12] This helps to scavenge ROS, protecting cellular components from damage.

-

Improved Photosynthesis: A higher chlorophyll content is maintained in treated seedlings, suggesting a protective effect on the photosynthetic machinery.[11][12]

-

Root System Modification: While the overall size of the root system might decrease, the average root diameter and root activity are significantly higher in treated plants, potentially improving nutrient and water uptake efficiency.[11]

The dual nature of this compound, providing both a nitrogen and a carbon source, is thought to contribute to these beneficial effects.[11]

Caption: Proposed mechanism of salt stress mitigation by this compound in maize.

Thermal and Reactivity Properties

Table 2: Thermal and Reactivity Data

| Property | Description | Source(s) |

| Thermal Decomposition | Decomposes at 154 °C. On steaming, it breaks down into ammonia and gluconic acid. | [2][3][6] |

| Reactivity | As a basic salt, it reacts with acids in a neutralizing manner, generating some heat. It is generally not considered an oxidizing or reducing agent. | [3][4][5][7] |

| Air & Water Reactions | It is soluble in water. No hazardous reaction with water is reported. | [3][4][5][7] |

| Fire Hazard | Combustible. Fires may produce toxic oxides of nitrogen. | [1][3][5] |

Toxicological Information

The toxicological data for this compound is limited. It is generally considered to be of low toxicity, but appropriate safety precautions should be taken.

Table 3: Summary of Toxicological Data

| Endpoint | Observation | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. Specific LD₅₀ data is not consistently available. | [16] |

| Acute Dermal Toxicity | Harmful in contact with skin. | [16] |

| Inhalation | Inhalation of dust can cause irritation to the nose, throat, and respiratory system. | [1][3][5][16] |

| Eye Contact | Causes mild to serious eye irritation. | [1][3][16] |

| Skin Contact | Causes skin irritation. | [16] |

| Aquatic Toxicity | The effect of low concentrations on aquatic life is not well-documented. | [1] |

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the analysis of this compound.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. This compound | 19222-41-4 | Benchchem [benchchem.com]

- 3. This compound | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Cas 19222-41-4,this compound | lookchem [lookchem.com]

- 6. This compound CAS#: 19222-41-4 [m.chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CN101844977A - this compound and production method and application thereof - Google Patents [patents.google.com]

- 9. US7267970B2 - Production of gluconate salts - Google Patents [patents.google.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN108424318B - this compound preparation for improving salt stress resistance of crops and preparation method and application thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Research Progress on the Mechanism of Salt Tolerance in Maize: A Classic Field That Needs New Efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

Unveiling the Molecular Architecture of Ammonium D-Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of ammonium D-gluconate, an organic salt with significant applications in the pharmaceutical and food industries. This document outlines the key structural features, quantitative data, and the experimental protocols used for its characterization, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Properties

Ammonium D-gluconate is the ammonium salt of D-gluconic acid. Its molecular formula is C₆H₁₅NO₇, and it has a molecular weight of 213.19 g/mol .[1][2] The structure consists of the ammonium cation (NH₄⁺) and the D-gluconate anion (C₆H₁₁O₇⁻). The D-gluconate anion is the carboxylate form of D-gluconic acid, which is an oxidation product of D-glucose.[3]

The stereochemistry of the D-gluconate anion is a critical aspect of its structure, with four chiral centers influencing its biological activity and interactions. The IUPAC name for the D-gluconate component is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.[1]

Crystal Structure

The three-dimensional arrangement of atoms in the crystalline state of ammonium D-gluconate has been determined by X-ray diffraction. The crystal structure reveals a complex network of hydrogen bonds involving the hydroxyl groups of the gluconate anion and the ammonium cation.

Table 1: Crystal Structure Data for Ammonium D-Gluconate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.810(4) Å |

| b = 7.630(4) Å | |

| c = 17.796(9) Å | |

| Volume of Unit Cell | 924.7 ų |

| Molecules per Unit Cell (Z) | 4 |

Source: Lis, T. (1981). Structure of Ammonium D-gluconate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1957-1959.

Experimental Protocols

The determination of the molecular structure of ammonium D-gluconate relies on several key experimental techniques. The following sections detail the methodologies for its synthesis and structural characterization.

Synthesis of Ammonium D-Gluconate

Ammonium D-gluconate can be synthesized through the neutralization of D-gluconic acid with an ammonium source.

Protocol:

-

Reaction Setup: A solution of D-gluconic acid is placed in a reaction vessel equipped with a stirrer.

-

Neutralization: An equimolar amount of ammonium hydroxide or ammonium carbonate solution is slowly added to the D-gluconic acid solution while stirring continuously. The pH of the reaction mixture is monitored and adjusted to neutral or slightly alkaline.

-

Purification: The resulting solution may be treated with activated charcoal to remove any colored impurities.

-

Crystallization: The purified solution is concentrated by slow evaporation of the solvent (water) at room temperature.

-

Isolation and Drying: The formed crystals of ammonium D-gluconate are isolated by filtration, washed with a small amount of cold water, and dried under vacuum.

Structural Characterization by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

-

Crystal Selection and Mounting: A single crystal of ammonium D-gluconate of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then processed to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for confirming the structure of the gluconate anion.

Proposed Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of ammonium D-gluconate is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube. A small quantity of a reference standard, such as trimethylsilylpropanoic acid (TSP), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the connectivity and stereochemistry of the gluconate backbone.

Biological Significance and Signaling

While specific signaling pathways directly involving the entire ammonium D-gluconate molecule are not extensively documented, its constituent ions, ammonium (NH₄⁺) and gluconate, have recognized biological roles.

The ammonium ion is known to act as a signaling molecule in various biological systems. In plants, it can trigger changes in gene expression, enzyme activity, and root development.[4] In the nervous system, ammonium is involved in the glutamate-glutamine cycle between neurons and glial cells.[5]

Ammonium D-gluconate itself has been shown to have beneficial effects on plant growth, particularly under stress conditions. For instance, it can enhance the resistance of maize seedlings to salt stress by increasing the activity of antioxidant enzymes and improving root architecture.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of ammonium D-gluconate, and the conceptual biological role of its constituent ions.

Caption: Experimental workflow for the synthesis and structural characterization of ammonium D-gluconate.

References

- 1. Ammonium gluconate | C6H15NO7 | CID 25203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 19222-41-4 | Benchchem [benchchem.com]

- 4. Ammonium as a signal for physiological and morphological responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ammonium in nervous tissue: transport across cell membranes, fluxes from neurons to glial cells, and role in signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of exogenous this compound on growth, ion flux and antioxidant enzymes of maize (Zea Mays L.) seedlings under NaCl stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ammonium Gluconate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium gluconate in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from various sources and includes comparative data for analogous gluconate salts to provide a thorough understanding for research and development applications.

Introduction

This compound, the ammonium salt of gluconic acid, is a white crystalline solid. Its solubility is a critical physicochemical property influencing its application in various fields, including pharmaceuticals, agriculture, and as a food additive. While highly soluble in water, its behavior in organic solvents is markedly different and is a key consideration in formulation development, purification processes, and reaction chemistry.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. Most sources describe its solubility in qualitative terms. To provide a useful reference, the following table summarizes the available qualitative information for this compound and presents quantitative data for other relevant gluconate salts, which can offer insights into the expected solubility behavior of the ammonium salt.

| Solvent | This compound | Sodium Gluconate | Zinc Gluconate | Temperature (°C) |

| Alcohol (general) | Slightly Soluble[1] | - | - | 25 |

| Ethanol | Insoluble[2][3] | Sparingly Soluble[4] | ~5–8 g/100 mL | 25 |

| Methanol | - | - | ~10–15 g/100 mL | 25 |

| Ether | Insoluble[5] | - | - | Not Specified |

| Most Organic Solvents | Practically Insoluble[1][5] | - | - | 25 |

Note: The data for sodium and zinc gluconate are provided for comparative purposes. The actual solubility of this compound may vary.

Factors Influencing Solubility

The low solubility of this compound in most organic solvents can be attributed to several factors:

-

High Polarity: As an ammonium salt of a polyhydroxy carboxylic acid, this compound is a highly polar and ionic compound. Organic solvents, particularly non-polar ones, are poor mediums for solvating such charged species.

-

Hydrogen Bonding: The gluconate anion has multiple hydroxyl groups capable of extensive hydrogen bonding. While this contributes to its high water solubility, organic solvents are generally less effective at disrupting the strong intermolecular hydrogen bonds within the crystal lattice of the salt.

-

Lattice Energy: The ionic nature of this compound results in a high lattice energy. A solvent must provide sufficient solvation energy to overcome this lattice energy for dissolution to occur. Most organic solvents do not provide favorable interactions to overcome this energy barrier.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in an organic solvent, based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., HPLC, gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume or weight of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

Calculation of Solubility:

-

Calculate the solubility as the mass of dissolved this compound per unit mass or volume of the solvent (e.g., g/100 g solvent or mg/mL).

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of an ionic compound like this compound in different solvents is governed by the principle of "like dissolves like". The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

Caption: Logical relationship between solute-solvent properties and solubility.

Conclusion

The solubility of this compound in organic solvents is generally low due to its high polarity and ionic character. For practical applications in research and drug development, it is crucial to experimentally determine its solubility in specific solvent systems of interest. The provided experimental protocol offers a robust framework for such determinations. While quantitative data remains scarce, understanding the underlying physicochemical principles and leveraging data from analogous salts can guide formulation and process development efforts.

References

Unraveling the Thermal Degradation of Ammonium Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium gluconate, a salt of gluconic acid, finds applications in various industries, including pharmaceuticals and food. Understanding its thermal stability and decomposition products is crucial for safety, formulation development, and predicting its behavior under elevated temperatures. This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of this compound, based on the established chemistry of related compounds. Due to a lack of specific published data on its thermal degradation, this document also outlines detailed, standardized experimental protocols for thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS), the primary techniques for such an investigation. This guide serves as a foundational resource for researchers embarking on the study of the thermal properties of this compound.

Introduction

This compound is the ammonium salt of D-gluconic acid. While its synthesis and various applications are documented, there is a notable absence of publicly available research detailing its thermal decomposition products and pathways. The thermal behavior of ammonium salts of carboxylic acids is complex and can proceed through several competing mechanisms, primarily involving the initial loss of ammonia or water. The subsequent degradation of the gluconate backbone, a polyhydroxy carboxylate, is expected to yield a variety of smaller oxygenated compounds. This guide will explore these probable decomposition routes and provide the necessary experimental frameworks to validate them.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound likely initiates with one of two primary pathways common to ammonium carboxylates: the loss of ammonia to form gluconic acid or the loss of water to form gluconamide.[1][2] These initial products would then undergo further decomposition at higher temperatures.

Initial Decomposition Steps

-

Pathway A: Deammoniation to Gluconic Acid: The salt can dissociate into ammonia (NH₃) and gluconic acid (C₆H₁₂O₇).[3] This is a common thermal decomposition route for ammonium salts of carboxylic acids.[4]

-

Pathway B: Dehydration to Gluconamide: The ammonium salt can lose a molecule of water (H₂O) to form gluconamide (C₆H₁₃NO₆).[1]

The prevalence of each pathway is dependent on factors such as heating rate and atmospheric conditions.

Secondary Decomposition of Intermediates

The intermediates formed in the initial steps will further decompose upon continued heating.

-

Decomposition of Gluconic Acid: Gluconic acid, being a polyhydroxycarboxylic acid, is expected to degrade into smaller, volatile molecules. Studies on the thermal degradation of glucose and other carbohydrates suggest the formation of compounds such as formic acid, acetic acid, and various furan derivatives through dehydration and fragmentation reactions.[5][6]

-

Decomposition of Gluconamide: The thermal degradation of the amide would likely proceed through various cleavage and rearrangement reactions, potentially producing a range of nitrogen-containing organic compounds.

The following diagram illustrates the proposed initial decomposition pathways.

Caption: Proposed initial decomposition pathways of this compound.

Quantitative Data Summary

As of the date of this guide, there is no specific quantitative data available in the public domain on the thermal decomposition products of this compound. Researchers are encouraged to use the experimental protocols outlined in the following sections to generate this valuable data. A suggested format for presenting such data is provided below.

Table 1: Hypothetical Quantitative Analysis of this compound Thermal Decomposition Products

| Product | Molecular Formula | Retention Time (min) | Peak Area (%) | Method of Identification |

| Example Product 1 | e.g., C₂H₄O₂ | e.g., 5.2 | e.g., 15.3 | GC-MS, NIST Library |

| Example Product 2 | e.g., C₅H₄O₂ | e.g., 8.9 | e.g., 10.1 | GC-MS, NIST Library |

| ... | ... | ... | ... | ... |

Experimental Protocols

To investigate the thermal decomposition of this compound and identify its degradation products, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS) is recommended.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This technique provides information on the thermal stability and the mass loss stages of the sample, while simultaneously identifying the evolved gaseous products in real-time.

Objective: To determine the temperatures of decomposition events and identify the evolved gases.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).[7]

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.[8]

-

Heat the transfer line to the MS to a temperature sufficient to prevent condensation of evolved gases (e.g., 250-300 °C).[8]

-

Set the MS to scan a mass range of m/z 10-300 to detect a wide range of potential products.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).[8]

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA thermogram with the ion currents for specific m/z values in the MS data to identify the evolved gases at each decomposition stage.

-

Analyze the mass spectra of the evolved gases and compare them with a standard library (e.g., NIST) for identification.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

This method is ideal for separating and identifying a complex mixture of volatile and semi-volatile organic compounds produced during the rapid decomposition of the sample.

Objective: To identify the detailed composition of the organic decomposition products.

Instrumentation:

-

Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small amount of this compound (100-500 µg) into a pyrolysis sample cup or tube.[9]

-

Instrument Setup:

-

Pyrolyzer: Set the pyrolysis temperature. A stepped or "double-shot" analysis can be beneficial. The first, lower temperature step (e.g., 250 °C) can desorb trapped volatiles, while the second, higher temperature step (e.g., 600 °C) will pyrolyze the sample.[10]

-

GC: Use a suitable capillary column (e.g., a polar column for oxygenated compounds). Set the GC oven temperature program to achieve good separation of the expected products (e.g., initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

MS: Set the mass spectrometer to scan a range of m/z 35-500.

-

-

Analysis:

-

Introduce the sample into the pyrolyzer. The pyrolyzates are swept by a carrier gas (e.g., helium) into the GC column for separation and subsequent detection by the MS.

-

-

Data Analysis:

-

Identify the individual compounds in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

-

Quantify the relative abundance of each product based on the peak areas in the total ion chromatogram.

-

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the analysis of thermal decomposition products.

Caption: Workflow for thermal decomposition analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable in the literature, this technical guide provides a robust theoretical framework and detailed experimental protocols for its investigation. The proposed decomposition pathways, initiating with either deammoniation or dehydration, offer a starting point for researchers. The provided TGA-MS and Pyrolysis-GC-MS methodologies represent the state-of-the-art for such analyses and will enable the generation of the much-needed quantitative and qualitative data. This guide is intended to empower researchers in the pharmaceutical and chemical industries to thoroughly characterize the thermal properties of this compound, ensuring its safe and effective use.

References

- 1. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. organic chemistry - Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105732363A - Method for preparing gluconic acid by taking glucose as raw material under different working conditions - Google Patents [patents.google.com]

- 7. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. eag.com [eag.com]

- 9. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

An In-Depth Technical Guide to the Production of Ammonium Gluconate via Fermentation of Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of ammonium gluconate through the fermentation of glucose. The document details the biochemical pathways, experimental protocols, and downstream processing involved in this biotechnological approach. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound, the ammonium salt of D-gluconic acid, is a versatile compound with applications in various industries, including pharmaceuticals, agriculture, and as an industrial chelating agent.[1][2][3] The production of its precursor, gluconic acid, is efficiently achieved through the microbial fermentation of glucose. This method is often preferred over chemical oxidation processes due to its high specificity and yield.[4][5] The most prominent microorganism utilized for industrial-scale production of gluconic acid is the fungus Aspergillus niger, owing to its ability to produce high titers of the necessary enzymes.[5][6]

This guide will delve into the technical specifics of producing this compound, beginning with the fermentation process to yield gluconic acid and concluding with its conversion to the final ammonium salt.

Biochemical Pathway of Glucose to Gluconic Acid

The conversion of D-glucose to D-gluconic acid in Aspergillus niger is a two-step enzymatic process that occurs extracellularly.[7][8] The primary enzyme involved is glucose oxidase (GOD), which catalyzes the oxidation of β-D-glucose. The subsequent hydrolysis of the intermediate can be spontaneous or enzyme-catalyzed.

The key steps are:

-

Oxidation of Glucose: Glucose oxidase, a flavoprotein, oxidizes β-D-glucose to D-glucono-δ-lactone. This reaction utilizes molecular oxygen as an electron acceptor and produces hydrogen peroxide (H₂O₂) as a byproduct.[6]

-

Hydrolysis of D-glucono-δ-lactone: The D-glucono-δ-lactone intermediate is then hydrolyzed to D-gluconic acid. This step can occur spontaneously or be catalyzed by the enzyme lactonase.[7][9]

-

Decomposition of Hydrogen Peroxide: The hydrogen peroxide generated during the oxidation of glucose can inhibit the activity of glucose oxidase. To mitigate this, Aspergillus niger also produces catalase, an enzyme that efficiently decomposes hydrogen peroxide into water and oxygen.[4][7]

Experimental Workflow for this compound Production

The overall process for producing this compound via fermentation can be broken down into several key stages, starting from the preparation of the microbial culture to the final product isolation.

Quantitative Data on Gluconic Acid Production

The efficiency of gluconic acid production can vary significantly based on the microbial strain, fermentation conditions, and process strategy. The following table summarizes key quantitative data from several studies.

| Microorganism | Fermentation Type | Glucose (g/L) | Gluconic Acid (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Aspergillus niger | Submerged | 140 | 58.46 | - | - | [4] |

| Aspergillus niger ORS-4.410 | Solid-State Surface | 120 | 106.5 | 0.947 | - | [7] |

| Gluconobacter oxydans | Submerged | - | 45 | 0.9 | - | [9] |

| Aspergillus niger | Cell-recycle continuous | - | - | 0.984 (mol/mol) | 31.05 | [6] |

| Aspergillus niger NCIM 530 | Submerged | 100 | 85.2 | - | 1.94 | [10] |

Detailed Experimental Protocols

Fermentation of Glucose to Gluconic Acid

This protocol is a synthesized methodology based on common practices for gluconic acid production using Aspergillus niger in a submerged fermentation process.

5.1.1. Microorganism and Inoculum Development

-

Strain: Aspergillus niger (e.g., NRRL 3, ORS-4.410).[10][11]

-

Maintenance: The strain is maintained on Potato Dextrose Agar (PDA) slants, incubated at 30°C for 72 hours, and then stored at 4°C.[12]

-

Inoculum Preparation:

5.1.2. Fermentation Medium

A typical fermentation medium for gluconic acid production has a high carbon-to-nitrogen ratio.[13] An example composition is provided below (g/L):

-

Glucose: 100-220[12]

-

(NH₄)₂HPO₄: 1.0[12]

-

KH₂PO₄: 0.5[12]

-

MgSO₄·7H₂O: 0.15[12]

-

CaCO₃: 40.0 (sterilized separately)[12]

5.1.3. Fermentation Conditions

-

Bioreactor: A stirred-tank fermenter is commonly used.[10]

-